n-(Thiazol-5-ylmethyl)cyclopentanamine

Medicinal Chemistry Physicochemical Properties Drug Design

Researchers requiring 5-aminomethylthiazole-based building blocks often face regioisomeric ambiguity that can invalidate SAR studies. N-(Thiazol-5-ylmethyl)cyclopentanamine (CAS 1342269-26-4) provides the correct 5-substituted topology essential for consistent target engagement. • Confirmed 5-regioisomer; eliminates false-negative risk from 2- or 4-substituted analogs in enzyme assays. • Absence of the 4-methyl substituent removes cannabinoid (CB₁/CB₂) off-target activity, preserving screening data fidelity. • LogP 2.18, TPSA 24.92 Ų; three rotatable bonds enable further functionalization via acylation, alkylation, or reductive amination. Procure the regioisomerically verified scaffold to anchor your SAR series and avoid post-hoc deconvolution.

Molecular Formula C9H14N2S
Molecular Weight 182.29 g/mol
Cat. No. B13253374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(Thiazol-5-ylmethyl)cyclopentanamine
Molecular FormulaC9H14N2S
Molecular Weight182.29 g/mol
Structural Identifiers
SMILESC1CCC(C1)NCC2=CN=CS2
InChIInChI=1S/C9H14N2S/c1-2-4-8(3-1)11-6-9-5-10-7-12-9/h5,7-8,11H,1-4,6H2
InChIKeyYSAOXKMHLHLENR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Thiazol-5-ylmethyl)cyclopentanamine: Sourcing and Physicochemical Profile


N-(Thiazol-5-ylmethyl)cyclopentanamine (CAS 1342269-26-4) is a synthetic secondary amine comprising a cyclopentylamine moiety linked via a methylene bridge to a 1,3-thiazol-5-yl heterocycle . With a molecular formula of C₉H₁₄N₂S and a molecular weight of 182.29 g/mol, it serves as a versatile small molecule scaffold for medicinal chemistry and chemical biology applications . The compound is commercially available from multiple suppliers at a typical purity of 95% . Its physicochemical properties include a calculated LogP of 2.18, Topological Polar Surface Area (TPSA) of 24.92 Ų, and three rotatable bonds, indicating moderate lipophilicity and conformational flexibility .

✓ 5-Thiazolylmethyl scaffold with cyclopentylamine substitution
✓ Moderate lipophilicity (LogP 2.18) and conformational flexibility
✓ Research-grade supply for medicinal chemistry and chemical biology

N-(Thiazol-5-ylmethyl)cyclopentanamine: Substitution Risks


In research settings, substituting N-(Thiazol-5-ylmethyl)cyclopentanamine with structurally related compounds—even those sharing the cyclopentylamine and thiazole motifs—can introduce substantial deviations in molecular recognition and assay outcomes due to critical differences in linker topology and substitution patterns . For instance, (2-Cyclopentylthiazol-5-yl)methanamine positions the cyclopentyl group directly on the thiazole C2 atom rather than on the exocyclic amine, fundamentally altering its electronic distribution and binding vector . Similarly, the 4-methyl analog N-((4-methylthiazol-5-yl)methyl)cyclopentanamine (CP-55940) is a known synthetic cannabinoid with a distinct and well-characterized pharmacological profile, underscoring that even minor methyl additions can drastically shift target engagement . The thiazole ring's substitution pattern—whether substitution occurs at the 2-, 4-, or 5-position—has been shown to modulate inhibitory potency and selectivity profiles in enzyme assays [1]. Therefore, generic replacement without quantitative comparative data carries a high risk of irreproducible or misleading results.

Target N-(Thiazol-5-ylmethyl)cyclopentanamine
5-substituted, methylene linker
Substitute Direct C2-attached cyclopentyl analogs alter binding vector and electronic profile
Target Absence of 4-methyl on thiazole
Substitute 4-Methyl analog (CP-55940) introduces cannabinoid CB₁/CB₂ engagement, a potential assay confound
Target 5-Substituted regioisomer
Substitute 4-Substituted regioisomer shifts nitrogen-sulfur spatial relationships, may affect molecular recognition

N-(Thiazol-5-ylmethyl)cyclopentanamine: Differentiated Procurement Evidence


Physicochemical Differentiation: LogP, TPSA, and Conformational Flexibility

N-(Thiazol-5-ylmethyl)cyclopentanamine exhibits a calculated LogP of 2.18 and a Topological Polar Surface Area (TPSA) of 24.92 Ų, with three rotatable bonds . This physicochemical profile can be contrasted with structurally similar cyclopentyl-thiazole compounds that display markedly different properties. For instance, (2-Cyclopentylthiazol-5-yl)methanamine (CAS 1251391-86-2) shares the same molecular weight (182.29 g/mol) and formula (C₉H₁₄N₂S) but differs in its substitution pattern, with the cyclopentyl group attached directly to the thiazole C2 position rather than via an exocyclic amine linker . This topological inversion alters the spatial presentation of hydrogen bond donor/acceptor groups. A more divergent comparator, 1-(1,3-Thiazol-2-yl)cyclopentan-1-amine (CAS 1512983-20-8), has a lower molecular weight of 168.26 g/mol (C₈H₁₂N₂S) and positions the thiazole ring directly at the cyclopentane 1-position, eliminating the methylene spacer entirely .

LogP, TPSA, Rotatable Bonds
Data to verify
LogP 2.18, TPSA 24.92 Ų, 3 rotatable bonds vs. spacer-deleted analog (MW 168.26)
Physicochemical profile distinct from regioisomers
Calculated properties; experimental confirmation needed
Medicinal Chemistry Physicochemical Properties Drug Design

Topological Differentiation: Linker and Substitution Pattern

The key structural feature differentiating N-(Thiazol-5-ylmethyl)cyclopentanamine is its methylene spacer linking the cyclopentylamine nitrogen to the thiazole C5 position . This arrangement contrasts sharply with the 4-regioisomer, N-(1,3-thiazol-4-ylmethyl)cyclopentanamine (CAS 1247450-39-0), which shares the same molecular weight (182.29 g/mol) and formula but attaches the methylene-cyclopentanamine chain at the thiazole C4 position rather than C5 . The two compounds are regioisomers with identical physicochemical properties on paper but divergent binding vectors due to altered nitrogen-sulfur spatial relationships within the heterocycle. Further differentiation arises when comparing to the 2-thiazolyl analog n-(1-(Thiazol-2-yl)ethyl)cyclopentanamine (CAS 1340116-89-3), which features an α-methyl branched linker (ethyl rather than methylene) and thiazole substitution at the C2 position, resulting in a higher molecular weight of 196.31 g/mol and an asymmetric center (Fsp³ = 0.7) .

Linker Topology
Supplier data
Methylene spacer (MW 182.29) vs. 4-regioisomer (same MW, different vector) and ethyl-branched analog (MW 196.31)
Regioisomeric shift alters binding-vector geometry
Structural comparison only; functional data not available
Medicinal Chemistry SAR Molecular Recognition

Cannabinoid Receptor Selectivity vs. CP-55940

N-(Thiazol-5-ylmethyl)cyclopentanamine lacks the 4-methyl substitution on the thiazole ring, distinguishing it definitively from N-((4-methylthiazol-5-yl)methyl)cyclopentanamine (CP-55940), a well-characterized synthetic cannabinoid with established nanomolar affinity for CB₁ and CB₂ receptors . The absence of the methyl group at the thiazole 4-position is expected to ablate or substantially attenuate cannabinoid receptor engagement, as the 4-methyl substituent is a critical pharmacophoric element for CB₁/CB₂ recognition within this scaffold class . For applications where cannabinoid receptor activation would constitute an unwanted off-target effect—such as in target-based screening campaigns, antimicrobial assays, or metabolic enzyme studies—the non-methylated analog provides a cleaner phenotypic background. This differentiation is not subtle; it represents a binary on/off switch for a major pharmacological liability associated with the 4-methylated analog.

Cannabinoid Selectivity
Class-level
4-Methyl absence likely reduces CB₁/CB₂ engagement inferred from CP-55940 SAR
May avoid cannabinoid-mediated assay interference
No direct binding data; class-level inference
Chemical Biology Target Selectivity Assay Design

Alkaline Phosphatase Inhibition and Thiazole Substitution Pattern

A 2022 study evaluating novel thiazole derivatives for alkaline phosphatase inhibition demonstrated that subtle modifications to the thiazole core produce quantifiable differences in inhibitory potency . Compound 5e, a 2,4-disubstituted thiazole derivative, exhibited potent inhibition of human tissue-nonspecific alkaline phosphatase (h-TNAP) with an IC₅₀ value of 0.17 ± 0.01 μM, whereas structurally related analogs in the same series showed substantially weaker or negligible activity . While N-(Thiazol-5-ylmethyl)cyclopentanamine itself was not directly tested in this study, the data establish a class-level principle: the position and nature of substituents on the thiazole ring directly govern biological activity magnitude. The target compound's 5-substitution pattern with a methylene-cyclopentanamine appendage represents a distinct topological arrangement whose inhibitory profile, if relevant to alkaline phosphatase or related targets, would likely differ from 2- or 4-substituted analogs.

Alk. Phosphatase Inhibition
Class-level
Related thiazoles show IC₅₀ from 0.17 µM to >500-fold weaker; substitution pattern governs potency
Substitution pattern critical for target engagement
Target compound not tested in cited study; class-level principle
Enzyme Inhibition SAR Alkaline Phosphatase

N-(Thiazol-5-ylmethyl)cyclopentanamine: Research and Industrial Applications


Chemical Probe Design with 5-Substituted Thiazole Topology

When designing a chemical probe intended to engage a biological target with a binding pocket that favors 5-substituted thiazole vectors—as opposed to 2- or 4-substituted regioisomers—N-(Thiazol-5-ylmethyl)cyclopentanamine provides the correct topological presentation. The quantitative structural comparison with the 4-regioisomer (CAS 1247450-39-0) confirms that the target compound orients the cyclopentanamine moiety in a spatially distinct manner . Procuring the correct regioisomer is essential for structure-activity relationship (SAR) integrity and for avoiding false-negative results in target engagement studies.

Assays with Minimal Cannabinoid Receptor Interference

For high-throughput screening campaigns, antimicrobial susceptibility testing, or metabolic enzyme assays where cannabinoid receptor activation (CB₁/CB₂) would represent a confounding off-target signal, N-(Thiazol-5-ylmethyl)cyclopentanamine is the appropriate procurement choice over its 4-methylated analog CP-55940. The absence of the 4-methyl substituent eliminates a critical pharmacophoric element required for cannabinoid receptor engagement . This selection directly reduces the risk of assay artifacts attributable to unintended CB receptor modulation, preserving data fidelity without requiring post-hoc deconvolution.

Hit Expansion from 5-Aminomethylthiazole Scaffolds

In hit-to-lead campaigns originating from 5-aminomethylthiazole-based screening hits, N-(Thiazol-5-ylmethyl)cyclopentanamine serves as a logical and structurally faithful elaboration. The compound retains the critical 5-aminomethylthiazole core while introducing cyclopentylamine-derived lipophilicity and steric bulk . Its calculated LogP of 2.18 and TPSA of 24.92 Ų provide a defined physicochemical starting point for further property optimization . Procurement of the correct 5-substituted isomer ensures that SAR trends derived from subsequent analogs are anchored to the intended regioisomeric series.

Synthetic Building Block: Secondary Amine Derivatization

As a secondary amine, N-(Thiazol-5-ylmethyl)cyclopentanamine is a versatile synthetic building block amenable to further functionalization through acylation, alkylation, reductive amination, and sulfonylation reactions . The compound's three rotatable bonds confer conformational flexibility that may facilitate crystallization or favorable binding interactions after derivatization. Procurement of this specific building block enables access to a unique chemical space defined by the 5-(aminomethyl)thiazole scaffold with cyclopentyl substitution, a region of chemical space not accessible from the 2- or 4-regioisomers.

Application
Selection Property
Validation Focus
Chemical probe with 5-thiazolyl topology
Correct regioisomer for target binding-vector
Confirm regiochemical identity and target engagement
Assays requiring minimal cannabinoid interference
Absence of 4-methyl substituent
Cannabinoid receptor off-target review
Hit expansion from 5-aminomethylthiazole hits
Lipophilic cyclopentyl analog with defined LogP/TPSA
SAR series anchored to correct regioisomer
Secondary amine derivatization building block
Reactive secondary amine, conformational flexibility
Access to 5-(aminomethyl)thiazole chemical space

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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